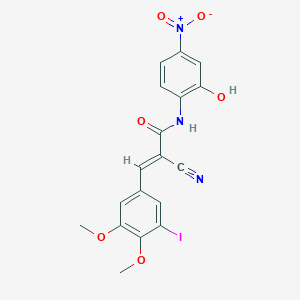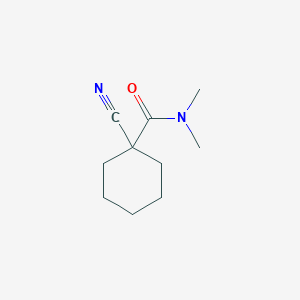![molecular formula C9H19NO2 B7588176 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its common name, Nootkatone. Nootkatone is a terpene that is found in grapefruit and has a distinct grapefruit-like aroma. It is a colorless liquid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of Nootkatone is not well understood. However, studies have shown that the compound works by disrupting the nervous system of insects, leading to paralysis and death. Nootkatone has also been found to have a repellent effect on insects, making it a potential candidate for the development of insect repellents.
Biochemical and Physiological Effects:
Nootkatone has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, making it a potential candidate for the development of antioxidant supplements. Nootkatone has also been found to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Nootkatone in lab experiments is its availability. The compound can be easily synthesized or isolated from grapefruit, making it readily available for research purposes. Another advantage is its low toxicity, making it safe for use in lab experiments. However, one of the limitations of using Nootkatone in lab experiments is its lack of water solubility, making it challenging to use in aqueous environments.
Direcciones Futuras
There are several future directions for the research on Nootkatone. One of the potential applications of Nootkatone is in the development of natural insecticides and repellents. The compound has also shown promise in the development of antifungal agents and antioxidant supplements. Further research is needed to understand the mechanism of action of Nootkatone and to explore its potential applications in various fields.
Conclusion:
In conclusion, 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, also known as Nootkatone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through various methods and has been found to have insecticidal, antifungal, antioxidant, and anti-inflammatory properties. Nootkatone is readily available for research purposes and has low toxicity, making it safe for use in lab experiments. Further research is needed to understand the mechanism of action of Nootkatone and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of Nootkatone can be achieved through various methods. One of the commonly used methods is the isolation of the compound from grapefruit. The compound can also be synthesized through chemical reactions involving different starting materials. For instance, Nootkatone can be synthesized from valencene, a terpene found in Valencia oranges, through a series of chemical reactions. Another method involves the use of microorganisms such as fungi and bacteria to produce Nootkatone.
Aplicaciones Científicas De Investigación
Nootkatone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the significant applications of Nootkatone is in the field of pest control. The compound has been found to have excellent insecticidal properties against various insect species such as mosquitoes, ticks, and bed bugs. Nootkatone has also been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
Propiedades
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,12)7-10-5-3-4-8(10)6-11/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOMKOFTZOBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)

![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)


![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)